

Purpureaside C: A Technical Guide to its Structure, Characterization, and Biological Activity

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Compound of Interest

Compound Name: *Purpureaside C*

Cat. No.: *B192216*

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Abstract

Purpureaside C is a naturally occurring phenylpropanoid glycoside found in several medicinal plants, including *Rehmannia glutinosa*, *Cistanche salsa*, and *Digitalis purpurea*[1]. This complex oligosaccharide has garnered significant scientific interest due to its diverse biological activities, which range from immunomodulatory and antimicrobial effects to potent anti-cancer properties[2][3]. This technical guide provides a comprehensive overview of the structure elucidation, characterization, and known biological functions of **Purpureaside C**, presenting key data in a structured format to facilitate research and development applications.

Chemical Structure and Properties

Purpureaside C is a large, hydrophilic molecule with a complex glycosidic structure. Its systematic IUPAC name is [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]. The chemical properties of **Purpureaside C** are summarized in the table below.

Property	Value	Source
Molecular Formula	C35H46O20	[1]
Molecular Weight	786.7 g/mol	[1]
CAS Number	108648-07-3	[2]
Appearance	White to off-white powder	Inferred from typical properties of isolated natural products
Solubility	Soluble in DMSO and polar organic solvents	[4]

Structure Elucidation and Characterization

The structural elucidation of phenylpropanoid glycosides like **Purpureaside C** typically involves a combination of advanced spectroscopic and spectrometric techniques. While specific experimental data for the initial isolation and full characterization of **Purpureaside C** is not readily available in the public domain, the general workflow for such a process is well-established.

Experimental Protocols

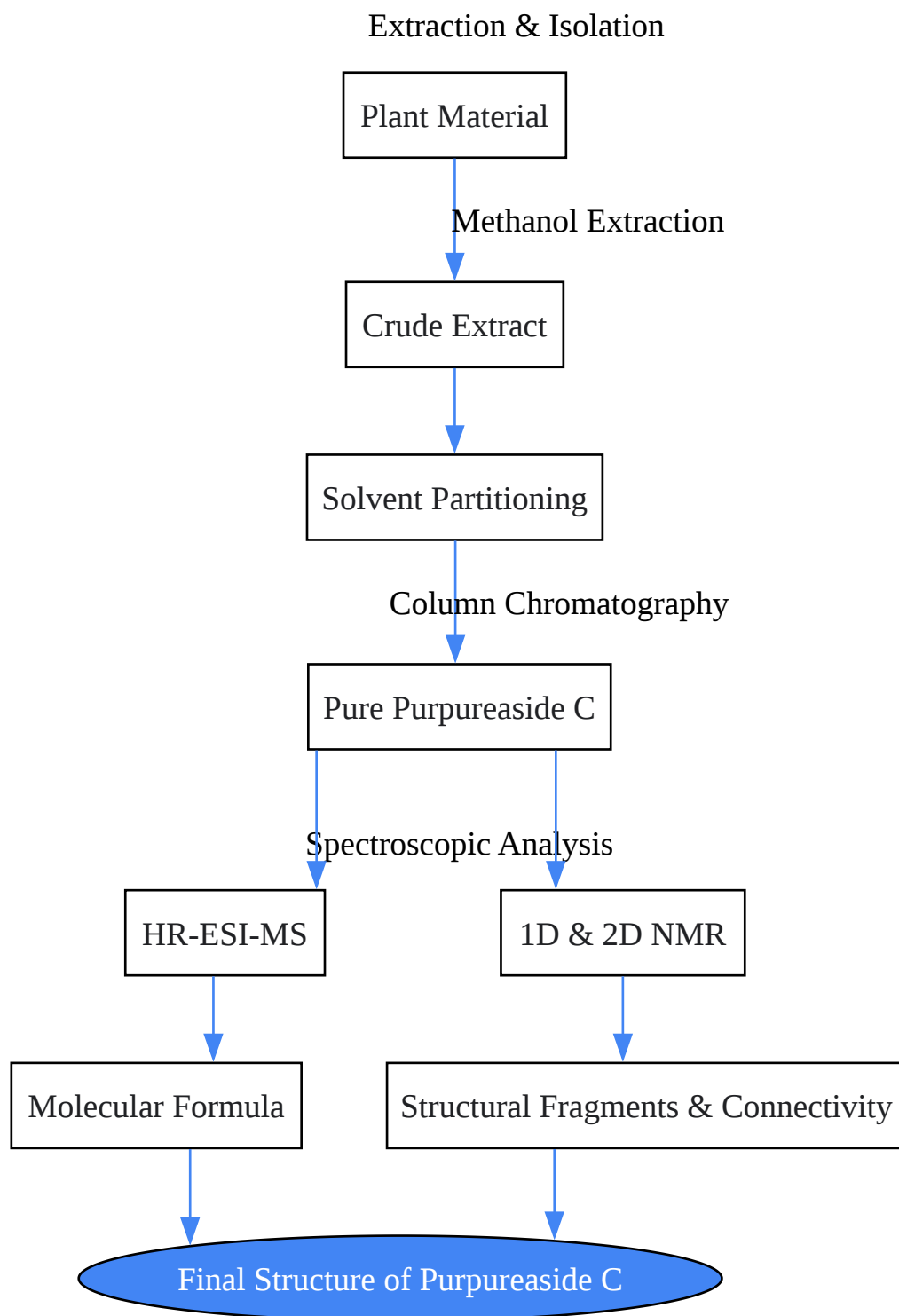
Isolation: A typical isolation protocol for a phenylpropanoid glycoside from a plant source would involve the following steps:

- **Extraction:** Dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol.
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.
- **Chromatography:** The butanol fraction is further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Determination: The purified compound is then subjected to a suite of analytical techniques to determine its structure:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of 1D and 2D NMR experiments are conducted to elucidate the detailed structure:
 - ^1H NMR: Provides information on the number and chemical environment of protons.
 - ^{13}C NMR: Provides information on the number and chemical environment of carbon atoms.
 - Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same spin system.
 - Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.
 - Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range correlations between protons and carbons, crucial for determining the connectivity of different structural fragments and the glycosidic linkages.
 - Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is used to determine the stereochemistry of the glycosidic bonds.

General Workflow for Structure Elucidation



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Caption: A generalized workflow for the isolation and structure elucidation of **Purpureaside C**.

Biological Activities and Therapeutic Potential

Purpureaside C has been reported to exhibit a range of biological activities, making it a compound of significant interest for drug development.

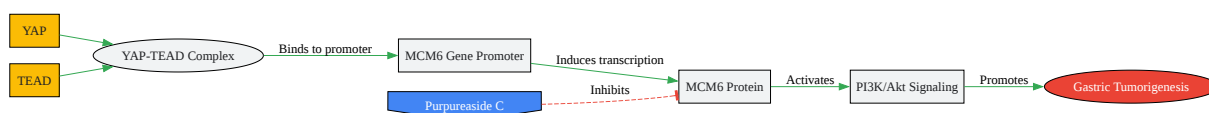
Immunomodulatory and Antimicrobial Effects

Early studies on **Purpureaside C** identified its immunomodulating and antimicrobial properties. It has been shown to exert a weak antibacterial effect on *Escherichia coli* and to decrease some human leucocyte functions in vitro, including rosette formation, mitogen-induced blast transformation, and phagocytic activity[2]. These findings suggest a potential role for **Purpureaside C** in modulating the immune response, although further research is needed to elucidate the precise mechanisms.

Anti-Cancer Activity: A Novel MCM6 Inhibitor

More recently, **Purpureaside C** has been identified as a novel inhibitor of minichromosome maintenance complex component 6 (MCM6), a critical protein in DNA replication and a transcriptional target of the Hippo-YAP signaling pathway, which is often hyperactivated in gastric cancer[3].

Signaling Pathway:



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Caption: The inhibitory effect of **Purpureaside C** on the YAP-MCM6-PI3K/Akt signaling pathway in gastric cancer.

This inhibitory action on MCM6 leads to several downstream effects that are detrimental to cancer cells:

- **Suppression of PI3K/Akt Signaling:** MCM6 is known to activate the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting MCM6, **Purpureaside C** effectively dampens this pro-tumorigenic pathway[3].
- **Induction of DNA Damage:** Inhibition of MCM6 can lead to DNA breaks and sensitize cancer cells to chemo- or radiotherapy by blocking the ATR/Chk1-mediated DNA damage response[3].
- **Synergistic Effects with Chemotherapy:** **Purpureaside C** has been shown to synergize with conventional chemotherapy drugs like 5-fluorouracil to induce cancer cell death[3].

These findings highlight the potential of **Purpureaside C** as a lead compound for the development of novel anti-cancer therapies, particularly for gastric cancer.

Future Perspectives

The discovery of **Purpureaside C**'s role as an MCM6 inhibitor opens up new avenues for research and drug development. Future studies should focus on:

- **Total Synthesis:** Developing a scalable and efficient total synthesis of **Purpureaside C** to ensure a consistent supply for further research and to enable the synthesis of analogues for structure-activity relationship (SAR) studies.
- **In-depth Mechanistic Studies:** Further elucidating the precise molecular interactions between **Purpureaside C** and MCM6, as well as its effects on other cellular pathways.
- **Preclinical and Clinical Development:** Evaluating the efficacy and safety of **Purpureaside C** in preclinical animal models of gastric cancer and, if successful, moving towards clinical trials.
- **Exploration of Other Therapeutic Areas:** Investigating the potential of **Purpureaside C** in other diseases where the Hippo-YAP pathway or MCM6 are implicated.

Conclusion

Purpureaside C is a complex natural product with a growing body of evidence supporting its therapeutic potential. Its well-defined chemical structure and its recently discovered role as a

potent inhibitor of the oncoprotein MCM6 make it a compelling candidate for further investigation in the field of oncology and beyond. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this fascinating molecule.

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